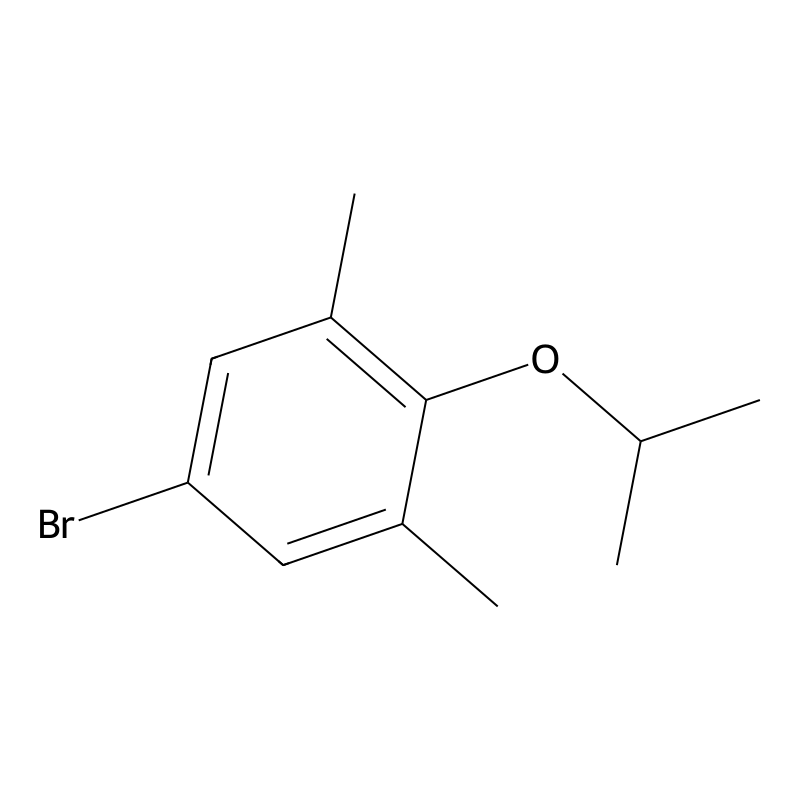

5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Field: Organic Chemistry

Application: 1-Bromo-2-isopropoxybenzene is used as an intermediate in organic syntheses.

Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, it would be used in a reaction with another compound to form a new compound.

Results: The outcomes would also depend on the specific synthesis. In general, the use of this compound as an intermediate would enable the synthesis of a wide variety of other compounds.

Protodeboronation of Pinacol Boronic Esters

Field: Chemical Science

Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis.

Results: Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation.

5-Bromo-2-isopropoxy-1,3-dimethylbenzene, with the chemical formula and CAS number 95717-61-6, is an aromatic compound belonging to the class of brominated ethers. This compound features a bromine atom and an isopropoxy group attached to a dimethyl-substituted benzene ring. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals.

There is no current information available on the mechanism of action of 5-bromo-2-isopropoxy-1,3-dimethylbenzene.

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.

- Working in a well-ventilated area.

- Avoiding contact with skin and eyes.

- Properly disposing of waste according to local regulations.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions. This reaction is facilitated by the electron-withdrawing nature of the bromine, making the aromatic ring more reactive towards nucleophiles.

- Reduction Reactions: The compound can participate in reduction reactions where the bromine atom may be replaced or reduced to a less halogenated state.

- Electrophilic Aromatic Substitution: The presence of the isopropoxy group can direct electrophilic substitution reactions at the ortho or para positions relative to itself, allowing for further functionalization of the benzene ring .

The synthesis of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene can be achieved through several methods:

- Bromination of Isopropoxy-Dimethylbenzene: Starting from 2-isopropoxy-1,3-dimethylbenzene, bromination can be carried out using bromine in an inert solvent under controlled conditions.

- Electrophilic Aromatic Substitution: The introduction of the bromine atom can also be accomplished via electrophilic aromatic substitution methods, where a suitable brominating agent is used in the presence of a catalyst.

- Functional Group Transformation: Existing halogenated compounds can be transformed into 5-Bromo-2-isopropoxy-1,3-dimethylbenzene through various functional group transformations involving nucleophilic substitutions or reductions .

5-Bromo-2-isopropoxy-1,3-dimethylbenzene has potential applications in several areas:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Compounds with similar structures are often explored for their therapeutic potential in drug development.

- Material Science: Its unique properties may be utilized in developing new materials or additives .

Several compounds share structural similarities with 5-Bromo-2-isopropoxy-1,3-dimethylbenzene. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-fluoro-1,3-dimethylbenzene | Contains a fluorine atom instead of an isopropoxy group; may exhibit different biological activities. | |

| 2-Bromo-5-chloro-1,3-dimethylbenzene | Contains chlorine; smaller size; different reactivity profile due to halogen variations. | |

| 5-Iodo-2-isopropoxy-1,3-dimethylbenzene | Contains iodine; potentially different electronic properties affecting reactivity. |

These compounds highlight the uniqueness of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene due to its specific combination of bromine and isopropoxy groups on a dimethyl-substituted benzene ring. Each compound's distinct halogen or functional group influences its reactivity and potential applications in organic synthesis and medicinal chemistry .